N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a benzyl group, and a morpholine ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and associated with diverse biological activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with biological targets through various mechanisms .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple cellular effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with benzyl bromide to form a benzylated intermediate. This intermediate is then reacted with morpholine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds also feature a benzothiazole ring and have been studied for their biological potential.
N’-(1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is unique due to its combination of a benzothiazole ring, a benzyl group, and a morpholine ring, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-17-12-25-11-15(22(17)10-13-6-2-1-3-7-13)18(24)21-19-20-14-8-4-5-9-16(14)26-19/h1-9,15H,10-12H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLILSGCSNDNADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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